![molecular formula C11H18Cl2N4 B6203391 3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride CAS No. 2138207-88-0](/img/no-structure.png)
3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride
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Overview
Description
Triazolo[4,3-a]pyridine derivatives are a class of heterocyclic compounds . They contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . These compounds are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of triazolo[4,3-a]pyridine derivatives can be analyzed using techniques such as FTIR and FT-Raman spectroscopy . XRD studies can reveal the crystalline structure of these compounds .Scientific Research Applications
Anticancer Applications
Compounds with a 1,2,4-triazolo[4,3-a]pyridin-3-yl structure have been found to exhibit anticancer activities . They can interact with various enzymes and receptors in the biological system, making them potential candidates for cancer treatment .
Antimicrobial Applications
These compounds have shown promising results as antimicrobial agents . They can be used to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .
Analgesic and Anti-inflammatory Applications
The 1,2,4-triazolo[4,3-a]pyridin-3-yl structure has been associated with analgesic and anti-inflammatory activities . This makes it a potential candidate for the development of pain relief and anti-inflammatory drugs .
Antioxidant Applications
Compounds with this structure have demonstrated antioxidant activities . They can potentially be used in the development of drugs to combat oxidative stress-related diseases .
Antiviral Applications
The 1,2,4-triazolo[4,3-a]pyridin-3-yl structure has shown antiviral activities . This suggests potential applications in the development of antiviral drugs .
Enzyme Inhibitor Applications
These compounds have been found to inhibit various enzymes, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors . This suggests potential applications in the treatment of diseases related to these enzymes .
Antitubercular Applications
Compounds with a 1,2,4-triazolo[4,3-a]pyridin-3-yl structure have been found to exhibit antitubercular activities . They can potentially be used in the development of drugs for the treatment of tuberculosis .
8. Applications in Treatment of Cardiovascular Disorders These compounds have been utilized in the treatment of cardiovascular disorders . This suggests potential applications in the development of cardiovascular drugs .
Mechanism of Action
Target of Action
Compounds with a similar triazole nucleus have been found to interact with a variety of enzymes and receptors . These interactions can lead to a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects .
Mode of Action
Triazole compounds are known for their ability to form hydrogen bonds due to their hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
It is known that triazole compounds can influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The lipophilicity of similar compounds has been modulated to improve their pharmacokinetic properties .
Result of Action
Compounds with a similar triazole nucleus have been found to exhibit a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride involves the reaction of 3-methyl-1-butanamine with [1,2,4]triazolo[4,3-a]pyridine in the presence of a suitable reagent to form the desired product. The product is then treated with hydrochloric acid to obtain the dihydrochloride salt.", "Starting Materials": [ "3-methyl-1-butanamine", "[1,2,4]triazolo[4,3-a]pyridine", "Suitable reagent", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-methyl-1-butanamine is reacted with [1,2,4]triazolo[4,3-a]pyridine in the presence of a suitable reagent to form the intermediate product.", "Step 2: The intermediate product is treated with hydrochloric acid to obtain the dihydrochloride salt of 3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine." ] } | |
CAS RN |
2138207-88-0 |
Product Name |
3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride |
Molecular Formula |
C11H18Cl2N4 |
Molecular Weight |
277.2 |
Purity |
95 |
Origin of Product |
United States |
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